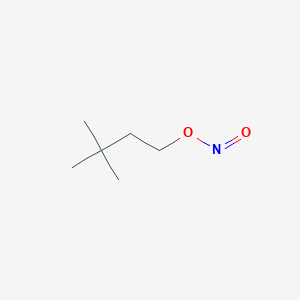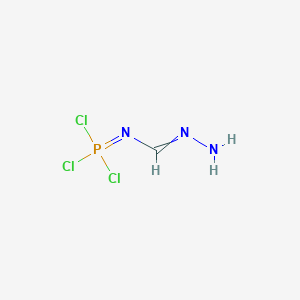
N-(Hydrazinylidenemethyl)phosphorimidic trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydrazinylidenemethyl)phosphorimidic trichloride is a chemical compound that belongs to the class of phosphoramides It is characterized by the presence of a hydrazinylidene group attached to a phosphorimidic trichloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydrazinylidenemethyl)phosphorimidic trichloride typically involves the reaction of hydrazine derivatives with phosphorus trichloride under controlled conditions. One common method involves the use of hydrazine hydrate and phosphorus trichloride in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydrazinylidenemethyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, phenols, amines, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with alcohols can yield alkoxy derivatives, while reaction with amines can produce amino derivatives .
Aplicaciones Científicas De Investigación
N-(Hydrazinylidenemethyl)phosphorimidic trichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Hydrazinylidenemethyl)phosphorimidic trichloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities . The exact molecular pathways involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Hydrazinylidenemethyl)phosphorimidic trichloride include:
- Dichlorothiophosphorylimidophosphorus trichloride
- N-Triflylphosphorimidoyl Trichloride
- Hexachlorophosphazene
Uniqueness
This compound is unique due to its specific hydrazinylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
27758-15-2 |
|---|---|
Fórmula molecular |
CH3Cl3N3P |
Peso molecular |
194.38 g/mol |
Nombre IUPAC |
N'-amino-N-(trichloro-λ5-phosphanylidene)methanimidamide |
InChI |
InChI=1S/CH3Cl3N3P/c2-8(3,4)7-1-6-5/h1H,5H2 |
Clave InChI |
FFZDAERJPIPLSK-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)N=P(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


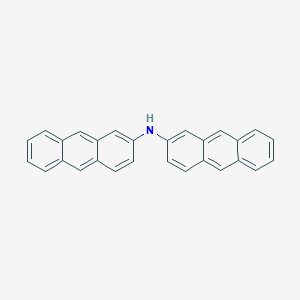
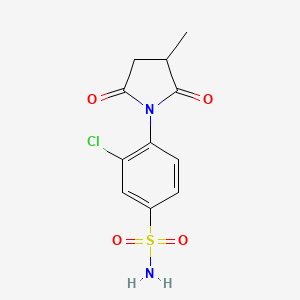
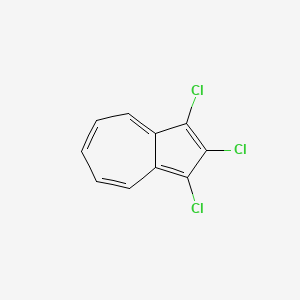
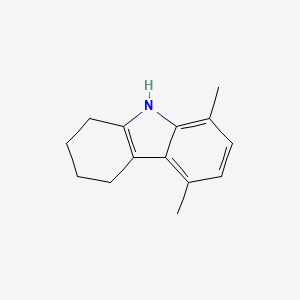
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
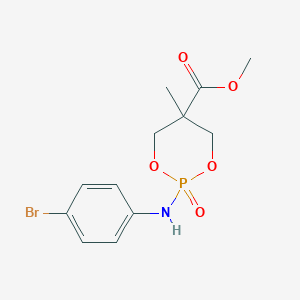
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
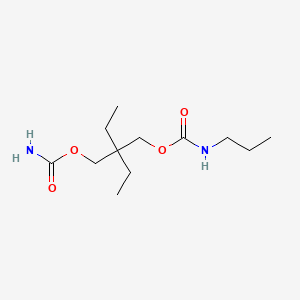
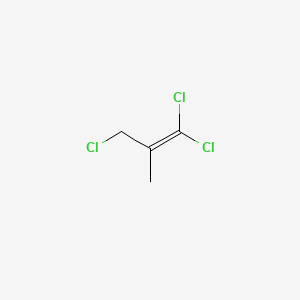
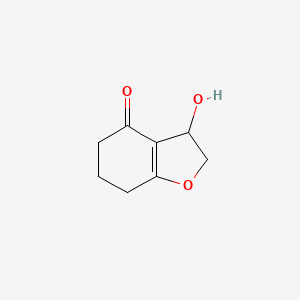
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
